![molecular formula C20H26N2O6S B11159412 7-{2-hydroxy-3-[4-(methylsulfonyl)piperazin-1-yl]propoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159412.png)
7-{2-hydroxy-3-[4-(methylsulfonyl)piperazin-1-yl]propoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of these compounds, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the reductive amination of a chromen-2-one derivative with a piperazine derivative. One common method includes the use of sodium cyanoborohydride in methanol as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The piperazine moiety can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to enhance the compound’s ability to bind to biological targets, such as enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Uniqueness
7-[2-HYDROXY-3-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. The presence of the methanesulfonylpiperazine moiety, in particular, enhances its bioactivity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H26N2O6S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(4-methylsulfonylpiperazin-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H26N2O6S/c1-29(25,26)22-9-7-21(8-10-22)12-14(23)13-27-15-5-6-17-16-3-2-4-18(16)20(24)28-19(17)11-15/h5-6,11,14,23H,2-4,7-10,12-13H2,1H3 |
InChI Key |
KUGQMXMMPGHDEG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)O |
Origin of Product |
United States |
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